molecular formula C12H16N2O3 B1393354 N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide CAS No. 1171919-99-5

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

Cat. No. B1393354
M. Wt: 236.27 g/mol
InChI Key: QADNQKKULUQQCJ-UHFFFAOYSA-N
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Description

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, also known as FMP, is an organic compound that has garnered attention in scientific research due to its unique chemical composition and properties. It is a heterocyclic building block with the empirical formula C12H16N2O3 . The CAS Number is 1171919-99-5 and the molecular weight is 236.27 .


Molecular Structure Analysis

The molecular structure of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is represented by the empirical formula C12H16N2O3 . The molecular weight of the compound is 236.27 .


Physical And Chemical Properties Analysis

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is a solid compound . Its empirical formula is C12H16N2O3 and it has a molecular weight of 236.27 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2,4,8‐Trisubstituted 1,7‐Naphthyridines : N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is utilized in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, showcasing its role in facilitating complex chemical reactions (Kobayashi et al., 2010).

  • Formation of Metabolites and Enzymatic Processes : This compound is involved in the formation of various metabolites and is significant in enzymatic processes, particularly in the context of its interaction with cytochrome P450 isoforms (Min Song et al., 2014).

  • Lithiation Reactions : The compound demonstrates unique behavior in lithiation reactions, offering insights into complex chemical synthesis processes (Keith Smith et al., 2012).

  • Nucleophilic Behavior and Antibacterial Evaluation : Exhibiting strong nucleophilic behavior towards electrophilic compounds, this compound is also evaluated for antibacterial properties, showing its potential in medicinal chemistry (Abeer N. Al-Romaizan, 2019).

  • Molecular Structure Analysis : Studies on the molecular structure of similar compounds provide insights into intermolecular interactions and stabilization processes (S. Atalay et al., 2016).

  • N-Formylation Processes : Research on the N-formylation of amines, where this compound can be a potential candidate, explores new methods of synthesizing valuable chemical entities (Sony Joseph et al., 2013).

  • Medicinal Chemistry Applications : The compound has been utilized in the synthesis of potential PET agents for imaging in Alzheimer's disease, demonstrating its relevance in the development of diagnostic tools (Mingzhang Gao et al., 2017).

  • Cobalt(II) Complex Synthesis : This compound is used in the synthesis of cobalt(II) complexes, contributing to the understanding of metal-organic chemistry and complex formation (J. Matsumoto et al., 2012).

Safety And Hazards

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is classified as an irritant . It has a hazard classification of Acute Tox. 4 Oral . The compound is also classified as a combustible solid .

properties

IUPAC Name

N-(2-formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADNQKKULUQQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674049
Record name N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

CAS RN

1171919-99-5
Record name N-(2-Formyl-3-methoxy-4-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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